molecular formula C15H10N2O3 B12912607 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- CAS No. 57064-92-3

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl-

Cat. No.: B12912607
CAS No.: 57064-92-3
M. Wt: 266.25 g/mol
InChI Key: SPVNNTSHOHZWJI-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- (CAS No. 57064-92-3) is noted for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is C15H10N2O3C_{15}H_{10}N_{2}O_{3} with a molecular weight of approximately 266.25 g/mol. Its structure includes a benzoyl group and a phenyl group attached to the oxadiazole ring, contributing to its biological activity.

PropertyValue
CAS Number57064-92-3
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
IUPAC Name3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one

Biological Activity Overview

The biological activities attributed to oxadiazole derivatives include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties. The compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can act as effective antibacterial agents. A study synthesized several derivatives and tested their antibacterial activity against various strains compared to standard antibiotics like amoxicillin. The results demonstrated that certain derivatives exhibited significant antibacterial properties, with some showing IC50 values in the low micromolar range .

Enzyme Inhibition

One of the notable biological activities of related oxadiazole compounds is their ability to inhibit monoamine oxidase (MAO). For instance, derivatives similar to 1,3,4-Oxadiazol-2(3H)-one have been shown to selectively inhibit MAO B with high potency. A specific derivative exhibited an IC50 value as low as 1.4 nM and a selectivity ratio exceeding 71,400 towards MAO B over MAO A . This selective inhibition suggests potential applications in treating neurological disorders.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various oxadiazole derivatives against cancer cell lines such as Jurkat and HT-29. The results indicated that some compounds displayed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed that certain derivatives significantly reduced cytokine levels, indicating potential therapeutic effects in inflammatory diseases .

The mechanisms by which 1,3,4-Oxadiazol-2(3H)-one exerts its biological effects are varied and may include:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes like MAO B or bacterial enzymes critical for survival.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Anti-inflammatory Pathways : They may modulate signaling pathways involved in inflammation.

Properties

CAS No.

57064-92-3

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H10N2O3/c18-14(12-9-5-2-6-10-12)17-15(19)20-13(16-17)11-7-3-1-4-8-11/h1-10H

InChI Key

SPVNNTSHOHZWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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